molecular formula C17H21N3OS B2564649 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide CAS No. 1448030-86-1

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide

Cat. No.: B2564649
CAS No.: 1448030-86-1
M. Wt: 315.44
InChI Key: IUEFXZRRZYJEAW-UHFFFAOYSA-N
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Description

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide is a synthetic benzamide derivative characterized by a tetrahydroindazole core fused to a benzamide scaffold. The molecule features a methylsulfanyl (-SMe) group at the 2-position of the benzamide ring and a 1-methyltetrahydroindazole moiety linked via a methylene bridge.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-20-15-9-5-3-7-12(15)14(19-20)11-18-17(21)13-8-4-6-10-16(13)22-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFXZRRZYJEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide typically involves multiple steps. One common method includes the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

Scientific Research Applications

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and microbial processes, thereby inhibiting their activity. This leads to a reduction in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives, many of which exhibit therapeutic relevance. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Benzamide + tetrahydroindazole - 2-(Methylsulfanyl)
- 1-Methyltetrahydroindazole
-SMe, -NHCO- Enzyme inhibition, oncology (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-Methyl
- N,O-bidentate directing group
-OH, -NHCO- Metal-catalyzed C–H functionalization
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Benzamide + thiazole - Thiazole-methylthio
- Trifluoromethylpyridine
-S-, -CF3 Cancer, viral infections
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Benzamide + isoxazole - Isoxazole-methylthio
- Nitrophenyl
-S-, -NO2 Antithrombotic, antiplatelet

Key Observations:

Core Modifications :

  • The target compound’s tetrahydroindazole core distinguishes it from analogs with thiazole or isoxazole rings (e.g., compounds in ). This saturated indazole moiety may enhance conformational flexibility or improve bioavailability compared to aromatic heterocycles.
  • The methylsulfanyl group at the benzamide 2-position is a shared feature with thioether-containing analogs in , which are often associated with enhanced lipophilicity and metabolic stability.

Compounds with electron-withdrawing groups (e.g., -NO2, -CF3) in exhibit broader therapeutic claims (e.g., antiviral, antithrombotic), whereas the target compound’s simpler substituents suggest a more focused mechanism.

Therapeutic Implications :

  • Thioether-linked benzamides in are frequently cited for anticancer and antiviral applications, likely due to interactions with cysteine protease or kinase domains. The target compound’s tetrahydroindazole group may confer unique selectivity for indazole-binding targets, such as kinases or G-protein-coupled receptors.

Biological Activity

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which influences its interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C15H19N3OS, with a molecular weight of approximately 289.4 g/mol. The compound features an indazole moiety linked to a benzamide group with a methylsulfanyl substituent.

PropertyValue
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
CAS Number1448027-69-7

Indazole derivatives, including this compound, are known to interact with various biological pathways. They can modulate enzymatic activities and influence cellular processes such as apoptosis and proliferation. Specifically, this compound may target:

  • Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that indazole derivatives can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study : A related indazole derivative demonstrated IC50 values in the micromolar range against human liver cancer cells, indicating strong potential for development as an anticancer agent .

Antiviral Properties

Indazole derivatives have also been investigated for their antiviral activity. They have shown effectiveness against several viral pathogens by inhibiting viral replication and interfering with viral entry into host cells.

Research Findings : A study reported that certain indazole derivatives exhibited potent antiviral activity against the hepatitis C virus (HCV), with EC50 values indicating effective inhibition at low concentrations .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

Study ReferenceActivity TypeTarget Virus/CancerIC50/EC50 ValueNotes
AntiviralHCV0.54 μMEffective inhibition observed
AnticancerLiver CancerMicromolar rangeInduces apoptosis
Enzymatic InhibitionVarious EnzymesNot specifiedPotential for metabolic modulation

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